molecular formula C22H25N3O4S B2795917 N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide CAS No. 1261021-22-0

N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

Cat. No. B2795917
CAS RN: 1261021-22-0
M. Wt: 427.52
InChI Key: SVRBAHZWQCWVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide” is a complex organic molecule. It is related to a class of compounds known as alpha amino acid amides . It’s worth noting that the exact compound could not be found in the search results, but related compounds have been used in the development of new therapies .

Scientific Research Applications

Antitumor Activity

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives: Research has indicated that thieno[3,2-d]pyrimidine derivatives display potent anticancer activity. These compounds have shown comparable effects to doxorubicin, a known anticancer drug, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Synthesis of Thiazolo[3,2-a]pyrimidinone Derivatives

    Certain derivatives of thiazolo[3,2-a]pyrimidinone have shown promising cytotoxic activity against breast and hepatocellular carcinoma cell lines, suggesting their potential as antimicrobial agents (Abbas et al., 2015).

  • Synthesis of Thieno[2,3-b]pyridine Derivatives

    The one-pot synthesis of thieno[2,3-b]pyridine derivatives indicates potential utility in pharmaceutical research, particularly in exploring novel compounds with antimicrobial properties (Dyachenko et al., 2020).

Pharmacological Properties

  • Study of Pyridothienopyrimidines

    Research into triheterocyclic pyridothienopyrimidines is geared towards understanding their pharmacological properties, which could be relevant for developing new drugs (Dave et al., 1997).

  • Discovery of GnRH Receptor Antagonist

    A study focusing on a thieno[2,3-d]pyrimidine derivative discovered a potent and orally active GnRH (gonadotropin-releasing hormone) receptor antagonist, highlighting the compound's therapeutic potential (Miwa et al., 2011).

properties

IUPAC Name

N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N3O4S/c1-23(15-8-4-3-5-9-15)19(26)14-24-17-12-13-30-20(17)21(27)25(22(24)28)16-10-6-7-11-18(16)29-2/h6-7,10-13,15,20H,3-5,8-9,14H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRNQOPAIXBTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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